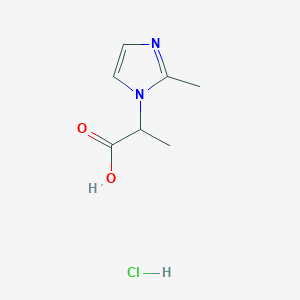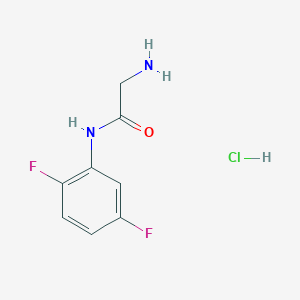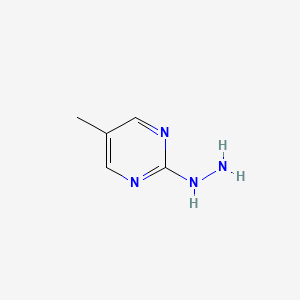
2-Hydrazono-5-methyl-1,2-dihydropyrimidine
Overview
Description
2-Hydrazono-5-methyl-1,2-dihydropyrimidine is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the pyrimidine family, which is known for its broad biological activity and synthetic accessibility. Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks of DNA and RNA, making them critical endogenous components of the human body .
Biochemical Analysis
Biochemical Properties
2-Hydrazinyl-5-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the protein structure and modulate its activity. Additionally, 2-Hydrazinyl-5-methylpyrimidine can act as a ligand, binding to specific receptors and triggering downstream signaling pathways .
Cellular Effects
The effects of 2-Hydrazinyl-5-methylpyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Hydrazinyl-5-methylpyrimidine can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Hydrazinyl-5-methylpyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often involves specific interactions, such as hydrogen bonding and hydrophobic interactions. Additionally, 2-Hydrazinyl-5-methylpyrimidine can inhibit or activate enzymes by interacting with their active sites, leading to changes in the catalytic activity. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Hydrazinyl-5-methylpyrimidine can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by various factors, such as temperature, pH, and the presence of other chemicals. Over time, 2-Hydrazinyl-5-methylpyrimidine may undergo chemical transformations that affect its activity and function. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-5-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Hydrazinyl-5-methylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of key metabolites and the overall metabolic flux. For instance, the compound may inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis. Additionally, 2-Hydrazinyl-5-methylpyrimidine can affect the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .
Transport and Distribution
The transport and distribution of 2-Hydrazinyl-5-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2-Hydrazinyl-5-methylpyrimidine within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
The subcellular localization of 2-Hydrazinyl-5-methylpyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, 2-Hydrazinyl-5-methylpyrimidine may accumulate in the cytoplasm, where it can modulate metabolic pathways and signaling cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydrazono-5-methyl-1,2-dihydropyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The hydrazine hydrate acts as a nucleophile, replacing the chlorine atom with a hydrazinyl group. The reaction conditions are generally mild, with temperatures ranging from 60°C to 80°C .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the reaction by providing better control over temperature and reaction time. Additionally, the purification process involves recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-5-methyl-1,2-dihydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products
Oxidation: Oxidation of this compound can yield pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction can produce 2-amino-5-methylpyrimidine.
Substitution: Substitution reactions can lead to various functionalized pyrimidine derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Hydrazono-5-methyl-1,2-dihydropyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydrazono-5-methyl-1,2-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyrimidine: Similar in structure but with an amino group instead of a hydrazinyl group.
2-Hydrazinyl-4,6-dimethylpyrimidine: Contains additional methyl groups on the pyrimidine ring.
2-Hydrazinyl-5-fluoropyrimidine: Contains a fluorine atom instead of a methyl group.
Uniqueness
2-Hydrazono-5-methyl-1,2-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group at the 2-position and the methyl group at the 5-position allows for unique interactions and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-7-5(9-6)8-3-4/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHWFFXJFZUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


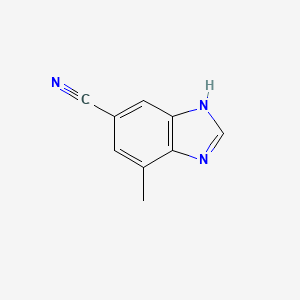
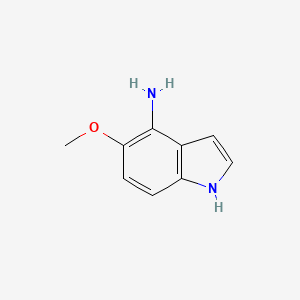
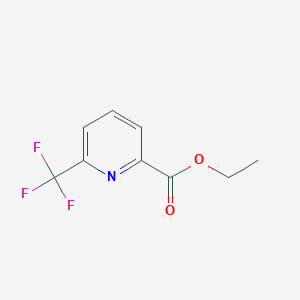
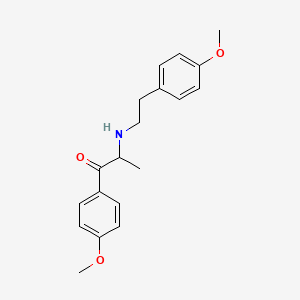

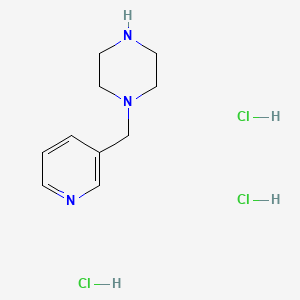
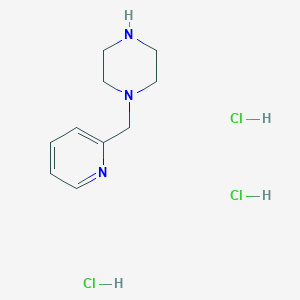
![N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
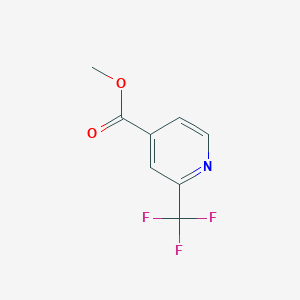
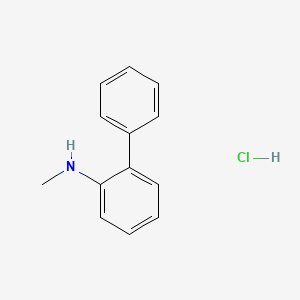
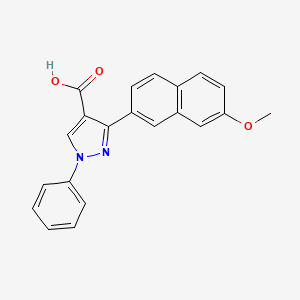
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
